1-(Trimethylsilyl)-1H-benzotriazole
Overview
Description
Trimethylsilyl compounds are often used in organic chemistry. They are characterized by the presence of a trimethylsilyl group (TMS), which consists of a silicon atom bonded to three methyl groups and the rest of the molecule . They are known for their chemical inertness and large molecular volume .
Synthesis Analysis
Trimethylsilyl compounds can be synthesized through various methods. For instance, one common method involves the reaction with a chlorotrialkylsilane .Molecular Structure Analysis
The molecular structure of trimethylsilyl compounds typically involves a silicon atom bonded to three methyl groups and the rest of the molecule .Chemical Reactions Analysis
Trimethylsilyl groups are reactive towards nucleophiles, resulting in the replacement of the chloride . They are also used in Sonogashira couplings as the equivalent of acetylene .Physical And Chemical Properties Analysis
Trimethylsilyl compounds are known for their chemical inertness . They also have a large molecular volume .Scientific Research Applications
Gas Chromatographic Analysis in Food 1-(Trimethylsilyl)-1H-benzotriazole, as a derivative of 1H-benzotriazole, has been utilized in gas chromatographic analysis. It was used in a process where 1,2-Diaminobenzene reacts with nitrite in foods, forming 1H-benzotriazole. This derivative was then determined through gas-liquid chromatography, allowing for accurate measurement of nitrite concentrations in foods (Tanaka, Nose, & Watanabe, 1980).
Chemical Transformations 1-(Trimethylsilylmethyl)benzotriazole, closely related to 1-(Trimethylsilyl)-1H-benzotriazole, undergoes several interesting chemical transformations. These transformations include fluoride-catalyzed desilylation with carbonyl compounds and formation of an anion that can be alkylated and acylated readily. This substance is also involved in Peterson olefination, showing its diverse applicability in chemical synthesis (Katritzky & Lam, 1990).
Innovative Compounds Formation The reaction of 1-[(Dialkylamino)methyl]benzotriazoles with allyl- and propargyltrimethylsilanes, in the presence of aluminum chloride, led to the formation of unexpected 4-(trimethylsilyl)aminoalkanes and 4-(trimethylsilyl)aminoalk-2-enes. These compounds are significant due to their unusual formation process, which includes a 1,5-hydride shift, leading to unique product properties (Churlaud, Pornet, Oniciu, & Katritzky, 1999).
Synthesis of Benzotriazoles A method for synthesizing 1-alkyl benzotriazoles, which could include derivatives like 1-(Trimethylsilyl)-1H-benzotriazole, has been developed. This involves a fluoride-triggered azide-benzyne cycloaddition, showcasing an innovative pathway for creating substituted benzotriazoles in scientific research (Chandrasekhar, Seenaiah, Rao, & Reddy, 2008).
Molecular Structure Studies The molecular structure of compounds like 1-trimethylsilyl-1,2,3-benzotriazole has been studied to understand the asymmetric coordination of trimethylsilyl groups. This research provides insights into the molecular interactions and structural properties of such derivatives, which are critical for their application in various scientific fields (Foerster, Wann, Robertson, & Rankin, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzotriazol-1-yl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)12-9-7-5-4-6-8(9)10-11-12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLOZYRMQVHBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)-1H-benzotriazole | |
CAS RN |
43183-36-4 | |
Record name | 1-(Trimethylsilyl)-1H-benzotriazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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